1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, along with a fluoroethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with a suitable fluoroethanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like ethyl acetate. The reaction mixture is stirred under hydrogen atmosphere with a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be compared with other similar compounds, such as:
(2-Chloro-6-methylpyridin-4-yl)methanol: This compound has a similar pyridine ring structure but lacks the fluoroethanol moiety.
(2-Chloro-6-phenylpyridin-4-yl)methanol: This compound has a phenyl group instead of a methyl group on the pyridine ring.
(2-Methyl-6-phenylpyridin-3-yl)methanol: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2229506-76-5 |
---|---|
Molekularformel |
C8H9ClFNO |
Molekulargewicht |
189.61 g/mol |
IUPAC-Name |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-5-2-6(7(12)4-10)3-8(9)11-5/h2-3,7,12H,4H2,1H3 |
InChI-Schlüssel |
ITHMTKLLZOCNQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)Cl)C(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.